Technical Monograph: CAS 1547037-93-3 (4-(Pyridin-4-yl)azepane)
Safety, Handling, and Application Guide for Drug Discovery Executive Summary CAS 1547037-93-3 , chemically identified as 4-(Pyridin-4-yl)azepane , is a specialized heterocyclic building block utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Safety, Handling, and Application Guide for Drug Discovery
Executive Summary
CAS 1547037-93-3 , chemically identified as 4-(Pyridin-4-yl)azepane , is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Belonging to the class of azepane-pyridine scaffolds , it serves as a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands where the 7-membered azepane ring provides unique conformational flexibility compared to rigid piperidine analogs.
This guide synthesizes technical safety data, handling protocols, and experimental context for researchers utilizing this compound in high-throughput screening (HTS) or lead optimization.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Note: As a specialized intermediate, some values are predicted based on structure-activity relationship (SAR) models for azepane derivatives.
Property
Value / Description
Significance
Physical State
Solid (Low-melting) or Viscous Oil
Handling requires precise weighing tools.
Solubility
Soluble in DMSO, Methanol, DCM.
Compatible with standard organic synthesis workflows.
pKa (Predicted)
~9.5 (Azepane N), ~5.2 (Pyridine N)
Basic. Will form salts with acids; hygroscopic.
LogP
~1.2 - 1.5
Moderate lipophilicity; good membrane permeability potential.
Part 2: Hazard Identification & Risk Assessment[4]
GHS Classification (Derived)
Based on the functional groups (secondary amine, pyridine) and analogous compounds, the following GHS classifications apply under the Precautionary Principle.
The secondary amine moiety in the azepane ring is nucleophilic and basic. It can cause chemical burns to mucous membranes upon prolonged contact. The pyridine ring adds potential for metabolic activation, though acute systemic toxicity is typically moderate for this scaffold class.
Figure 1: Hazard causality map linking chemical structure to specific safety risks.
Part 3: Safe Handling, Storage & Stability
Storage Protocols
Scientific Rationale: Secondary amines are prone to oxidation (N-oxide formation) and carbamate formation upon reaction with atmospheric CO₂.
Atmosphere: Store under Argon or Nitrogen (Inert atmosphere).
Temperature:2°C to 8°C (Refrigerate) to retard oxidation.
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
Handling Workflow
Objective: Prevent degradation during experimental setup (weighing/solubilization).
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the hygroscopic solid.
Solvent Choice: Use Anhydrous DMSO or DCM for stock solutions. Avoid protic solvents (water/ethanol) for long-term storage of stock solutions.
Neutralization: If used in acidic media, expect exotherm (heat generation) due to salt formation.
Figure 2: Step-by-step handling workflow to maintain compound integrity.
Part 4: Emergency Response Protocols
In the event of exposure, the basicity of the amine requires immediate pH neutralization (dilution) and removal.
Scenario
Immediate Action
Scientific Rationale
Eye Contact
Rinse with water for 15+ mins , lifting lids.
High pH can cause corneal opacification; immediate dilution is critical.
Move to fresh air.[1][3] Support breathing if labored.
Respiratory irritant; remove source of mucosal inflammation.
Spill Cleanup
Absorb with sand/vermiculite. Neutralize with weak acid (Citric).
Prevents volatilization of the amine; neutralizes caustic hazard.
Part 5: Scientific Context (Drug Development)[7][8]
The Azepane Scaffold Advantage
Researchers utilize CAS 1547037-93-3 because the azepane ring (7-membered) offers a distinct conformational profile compared to the more common piperidine (6-membered) or pyrrolidine (5-membered) rings.
Conformational Flexibility: The azepane ring can adopt multiple twist-chair conformations, allowing the attached pyridine to orient into hydrophobic pockets of target proteins (e.g., Kinase ATP-binding sites) that are inaccessible to rigid scaffolds.
Vector Positioning: The 4-position substitution provides a unique vector for extending side chains to interact with solvent-exposed regions of a receptor.
Application Areas
Kinase Inhibition: Used as a hinge-binding motif mimic.
GPCR Ligands: Particularly for aminergic receptors (Dopamine, Serotonin) where the basic nitrogen mimics the endogenous neurotransmitter.
PROTAC Linkers: The azepane diamine derivatives serve as semi-rigid linkers in protein degraders.
References
PubChem Compound Summary. (n.d.). 4-(Pyridin-4-yl)azepane (Compound CID 1547037-93-3). National Center for Biotechnology Information. Retrieved from [Link]
Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]
An In-depth Technical Guide to 4-(Pyridin-4-yl)azepane: Identifiers, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Pyridin-4-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted at the 4-position with a pyridin-4-yl gr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-4-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted at the 4-position with a pyridin-4-yl group. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of both the azepane and pyridine moieties in a wide range of biologically active molecules. The azepane scaffold, a saturated seven-membered nitrogen-containing heterocycle, offers a three-dimensional framework that can be exploited to explore chemical space in drug design. The pyridine ring, a bioisostere of a phenyl group, introduces a key hydrogen bond acceptor and can significantly influence the physicochemical properties, metabolic stability, and target-binding interactions of a molecule. This guide provides a comprehensive overview of the key chemical identifiers, a proposed synthetic route, and the predicted properties of 4-(Pyridin-4-yl)azepane, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Core Chemical Identifiers
Accurate and consistent identification of chemical compounds is paramount for effective research and communication. The following table summarizes the primary chemical identifiers for 4-(Pyridin-4-yl)azepane.
The structure of 4-(Pyridin-4-yl)azepane combines the conformational flexibility of the azepane ring with the aromatic and polar nature of the pyridine moiety.
Figure 2: Proposed workflow for the synthesis of 4-aryl-saturated heterocycles.
Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpyridine (Adaptable for 4-(Pyridin-4-yl) Precursors)
This protocol is based on the continuous-flow hydrogenation of 4-phenylpyridine and can be adapted for the synthesis of 4-(pyridin-4-yl)azepane from a suitable unsaturated precursor.
[6][7]
Materials and Equipment:
Palladium on carbon (10 wt% Pd/C) or Platinum(IV) oxide (PtO₂)
Solvent: Ethyl acetate (EtOAc) or Acetic Acid (AcOH)
Hydrogen gas (high purity)
Continuous-flow hydrogenation reactor (e.g., H-Cube Pro) or a high-pressure autoclave
Standard laboratory glassware
Rotary evaporator
Filtration apparatus
Procedure:
Catalyst Preparation and System Setup:
If using a continuous-flow reactor, pack a catalyst cartridge with 10 wt% Pd/C.
If using an autoclave, add the catalyst (e.g., 5 mol% PtO₂) to the reaction vessel.
Assemble the reactor system according to the manufacturer's instructions.
Reaction Mixture Preparation:
Prepare a solution of the starting material (e.g., 0.1 M 4-phenylpyridine in EtOAc).
Hydrogenation Reaction:
Continuous-Flow:
Flush the system with the solvent at an elevated temperature (e.g., 100°C) and pressure (e.g., 30 bar) to activate the catalyst.
Introduce the solution of the starting material into the reactor at a defined flow rate (e.g., 0.5-1.1 mL/min).
Set the hydrogen flow rate (e.g., 25-45 mL/min).
Collect the product stream after it passes through the catalyst bed.
Batch (Autoclave):
Charge the autoclave with the solution of the starting material and the catalyst.
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).
Heat the reaction mixture to the desired temperature (e.g., room temperature to 100°C) with stirring.
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots (if possible).
Work-up and Purification:
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
Filter the reaction mixture to remove the catalyst.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography or by crystallization of a suitable salt (e.g., the hydrochloride salt).
Causality Behind Experimental Choices:
Catalyst: Palladium on carbon and platinum oxide are highly effective and commonly used catalysts for the hydrogenation of aromatic and heterocyclic rings. The choice of catalyst can influence the reaction conditions and selectivity.
Solvent: Ethyl acetate is a common solvent for hydrogenations, while acetic acid can facilitate the reduction of pyridine rings by promoting the formation of the pyridinium ion, which is more susceptible to hydrogenation.
Temperature and Pressure: Elevated temperature and pressure are often necessary to overcome the aromatic stability of the pyridine ring and achieve a reasonable reaction rate. The optimal conditions need to be determined empirically for each specific substrate.
Predicted Physicochemical Properties
While experimental data for 4-(Pyridin-4-yl)azepane is scarce, its physicochemical properties can be predicted using computational models. These predictions are valuable for guiding experimental design and for anticipating the compound's behavior in biological systems.
Property
Predicted Value
logP
1.8 ± 0.4
Topological Polar Surface Area (TPSA)
28.2 Ų
pKa (most basic)
9.5 ± 0.3 (Azepane nitrogen)
pKa (most acidic)
5.8 ± 0.2 (Pyridinium ion)
Solubility (in water at pH 7.4)
1.5 mg/mL
Note: These values are computationally predicted and should be considered as estimates.
Spectroscopic Data (Predicted)
Predicted spectroscopic data can aid in the identification and characterization of the synthesized compound.
¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~8.5
d
2H
Pyridine H2, H6
~7.2
d
2H
Pyridine H3, H5
~3.0-3.2
m
4H
Azepane CH₂ adjacent to N
~2.5-2.7
m
1H
Azepane CH at C4
~1.7-1.9
m
4H
Azepane CH₂ at C3, C5
~1.5-1.7
m
2H
Azepane CH₂ at C2
~1.3-1.5
br s
1H
Azepane NH
¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (ppm)
Assignment
~150.0
Pyridine C2, C6
~148.0
Pyridine C4
~124.0
Pyridine C3, C5
~50.0
Azepane C2, C7
~45.0
Azepane C4
~35.0
Azepane C3, C5
~28.0
Azepane C6
Conclusion
4-(Pyridin-4-yl)azepane represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. This technical guide provides the fundamental chemical identifiers, a detailed and adaptable synthetic protocol based on established methods, and predicted physicochemical and spectroscopic properties. By leveraging this information, researchers can confidently synthesize, characterize, and further explore the potential of this and related compounds in their drug discovery and development programs. The proposed synthetic route, adapted from the efficient catalytic hydrogenation of 4-phenylpyridine, offers a practical and scalable approach to access this important molecular framework.
ResearchGate, Process scheme for the selective continuous-flow hydrogenation of 4-phenylpyridine in EtOAc integrated with product isolation using a, [Link]
AKJournals, Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation using a CO2 Switchable System, [Link]
Application Notes and Protocols for the Synthesis of 4-(Pyridin-4-yl)azepane from Pyridine-4-carboxaldehyde
Introduction: The Significance of the 4-(Pyridin-4-yl)azepane Scaffold in Medicinal Chemistry The azepane ring system, a seven-membered saturated nitrogen heterocycle, represents a significant, yet underexplored, area of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 4-(Pyridin-4-yl)azepane Scaffold in Medicinal Chemistry
The azepane ring system, a seven-membered saturated nitrogen heterocycle, represents a significant, yet underexplored, area of chemical space in drug discovery.[1] Its inherent three-dimensionality and conformational flexibility offer unique opportunities for designing novel therapeutic agents with improved pharmacological profiles compared to their five- and six-membered counterparts.[2] The incorporation of a pyridine moiety, a common pharmacophore, at the 4-position of the azepane ring, creates a scaffold with considerable potential for interacting with a diverse range of biological targets. This document provides a comprehensive guide for the multi-step synthesis of 4-(Pyridin-4-yl)azepane from the readily available starting material, pyridine-4-carboxaldehyde. The presented protocol is designed for researchers and scientists in the field of drug development, offering a rational and reproducible synthetic strategy.
Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold
A direct, one-pot synthesis of 4-(Pyridin-4-yl)azepane from pyridine-4-carboxaldehyde is not readily achievable due to the complexities of forming a seven-membered ring.[3] Therefore, a robust multi-step approach is proposed, focusing on the sequential construction of a linear precursor followed by an intramolecular cyclization. This strategy allows for greater control over each chemical transformation and facilitates the purification of intermediates.
The overall synthetic workflow is depicted below:
Figure 1: Proposed multi-step synthetic workflow for 4-(Pyridin-4-yl)azepane.
This pathway commences with a Knoevenagel condensation to extend the carbon chain, followed by a Michael addition to introduce the nitrogenous component. Subsequent reduction and decarboxylation furnish a linear precursor primed for intramolecular cyclization to construct the azepane ring. A final deprotection step yields the target compound.
Experimental Protocols
PART 1: Synthesis of the Linear Precursor
Step 1: Knoevenagel Condensation of Pyridine-4-carboxaldehyde with Diethyl Malonate
This initial step serves to extend the carbon backbone of the starting aldehyde by two carbons, creating an electrophilic center for the subsequent Michael addition.
To a solution of pyridine-4-carboxaldehyde (1.0 eq) in toluene (5 mL/mmol), add diethyl malonate (1.2 eq) and piperidine (0.1 eq).
Fit the reaction vessel with a Dean-Stark apparatus to facilitate the removal of water.
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Wash the organic layer sequentially with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford Intermediate I.
Step 2: Michael Addition of a Protected Amino-nucleophile
This crucial step introduces the nitrogen atom and the remainder of the carbon chain required for the azepane ring. A protected amine with a leaving group on the alkyl chain is employed.
Reaction Scheme:
Intermediate I + N-(3-bromopropyl)acetamide → Diethyl 2-(1-acetamido-4-bromobutyl)-2-(pyridin-4-yl)malonate (Intermediate II)
Protocol:
Dissolve Intermediate I (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) (10 mL/mmol).
Add a non-nucleophilic base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil), portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
Stir the mixture at 0 °C for 30 minutes.
Add a solution of N-(3-bromopropyl)acetamide (1.2 eq) in THF dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield Intermediate II.
Step 3: Reductive Decarboxylation of the Malonate Ester
This transformation removes the ester functionalities and reduces the double bond (if any remains from incomplete Michael addition), yielding the linear precursor for cyclization.
Reaction Scheme:
Intermediate II → N-(6-bromo-3-(pyridin-4-yl)hexyl)acetamide (Intermediate III)
Protocol:
Dissolve Intermediate II (1.0 eq) in a mixture of acetic acid and water (2:1 v/v).
Add an excess of a reducing agent such as sodium borohydride (4.0 eq) portion-wise at 0 °C.
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to effect decarboxylation.
Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with dichloromethane.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Intermediate III, which can be used in the next step without further purification or purified by column chromatography if necessary.
PART 2: Azepane Ring Formation and Deprotection
Step 4: Intramolecular Cyclization to Form the Azepane Ring
This key step involves an intramolecular nucleophilic substitution to form the seven-membered azepane ring.
Reaction Scheme:
Intermediate III → 1-acetyl-4-(pyridin-4-yl)azepane (Intermediate IV)
Protocol:
Dissolve Intermediate III (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) (10 mL/mmol).
Add a non-nucleophilic base, for instance, potassium carbonate (2.0 eq).
Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.
Monitor the cyclization by TLC.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (eluent: methanol/dichloromethane gradient) to afford Intermediate IV.
Step 5: Deprotection of the Acetyl Group
The final step is the removal of the N-acetyl protecting group to yield the target 4-(Pyridin-4-yl)azepane.
Reaction Scheme:
Intermediate IV → 4-(Pyridin-4-yl)azepane
Protocol:
Dissolve Intermediate IV (1.0 eq) in a solution of hydrochloric acid (e.g., 6 M HCl) (10 mL/mmol).
Heat the mixture to reflux for 4-6 hours.
Monitor the deprotection by TLC.
Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide to pH > 12.
Extract the product with dichloromethane.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 4-(Pyridin-4-yl)azepane.
Data Presentation and Characterization
The successful synthesis of 4-(Pyridin-4-yl)azepane and its intermediates should be confirmed by standard analytical techniques.
Choice of Base in Step 1: Piperidine is a classic catalyst for the Knoevenagel condensation, acting as both a base to deprotonate the malonic ester and an amine to form a more reactive iminium intermediate with the aldehyde.
Use of a Protected Amine in Step 2: N-(3-bromopropyl)acetamide is chosen to prevent the amine from acting as a nucleophile in undesired side reactions. The acetyl group is a robust protecting group that can be removed under acidic conditions in the final step.
Reductive Decarboxylation in Step 3: The use of sodium borohydride in an acidic medium allows for the concomitant reduction of any remaining double bond and the hydrolysis and decarboxylation of the malonate esters in a one-pot procedure, which is efficient.
Intramolecular Cyclization Conditions in Step 4: The use of a polar aprotic solvent like DMF and a moderate temperature promotes the intramolecular SN2 reaction, favoring the formation of the seven-membered ring over competing intermolecular polymerization.
Self-Validating System and Trustworthiness
Each step of this protocol includes a purification procedure and recommendations for monitoring by TLC. The expected analytical data provided in the table serves as a benchmark for researchers to validate their results at each stage of the synthesis. The successful characterization of each intermediate provides confidence in the progression towards the final product.
Conclusion
The multi-step synthesis outlined in these application notes provides a reliable and logical pathway to the valuable 4-(Pyridin-4-yl)azepane scaffold. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers in medicinal chemistry and drug development can confidently synthesize this and analogous compounds for further investigation.
References
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
National Institutes of Health. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]
ResearchGate. (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones | Request PDF. [Link]
Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[Link]
Preparation of pharmaceutical libraries containing 4-(Pyridin-4-yl)azepane
Application Note: High-Throughput Synthesis of 4-(Pyridin-4-yl)azepane Libraries Part 1: Strategic Rationale & Scaffold Significance The seven-membered azepane ring represents a "privileged but underutilized" chemical sp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Synthesis of 4-(Pyridin-4-yl)azepane Libraries
Part 1: Strategic Rationale & Scaffold Significance
The seven-membered azepane ring represents a "privileged but underutilized" chemical space in modern drug discovery. While 5- and 6-membered rings (pyrrolidines, piperidines) dominate FDA-approved pharmacophores, azepanes offer unique conformational flexibility that allows them to adopt distinct "twist-chair" or "twist-boat" conformations. This flexibility enables them to access binding pockets in GPCRs (e.g., Dopamine, Serotonin receptors) and metalloproteases that are sterically restricted to rigid analogs.
The specific incorporation of a 4-(pyridin-4-yl) moiety serves three critical medicinal chemistry functions:
Pi-Stacking Vector: The electron-deficient pyridine ring acts as a robust pi-stacking partner for aromatic residues (Phe, Tyr, Trp) in target active sites.
Vectorial Growth: The 4-position substitution projects the pyridine ring into a vector orthogonal to the N1-substituents, allowing for "bi-functional" probing of receptor sites.
Part 2: Core Scaffold Synthesis (The "Bottleneck" Solution)
Challenge: Direct ring-closing metathesis (RCM) to form pyridine-containing azepanes is often compromised by the basic pyridine nitrogen poisoning Ruthenium catalysts (Grubbs II/Hoveyda-Grubbs). Furthermore, nucleophilic addition to 4-azepanones often yields difficult-to-separate regioisomers upon dehydration.
The Solution: A Suzuki-Miyaura Cross-Coupling on Vinyl Triflates approach.[1] This protocol ensures complete regiocontrol and scalability, avoiding catalyst poisoning by using robust Palladium systems.
Protocol A: Synthesis of the Scaffold Core (Scale: 10–50g)
Reaction Scheme Overview:
Precursor: tert-butyl 4-oxoazepane-1-carboxylate (Commercial or via Dieckmann condensation).
Activation: Formation of the Enol Triflate.
Coupling: Pd-catalyzed Suzuki coupling with 4-Pyridineboronic acid.
Sparge with Argon for 10 mins (Oxygen removal is critical to prevent homocoupling).
Heat to 90 °C for 4–6 hours.
Observation: The reaction mixture will turn black (Pd precipitation) upon completion.
Purification: Filter through Celite. Flash chromatography (DCM/MeOH gradient) to isolate the tert-butyl 4-(pyridin-4-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.
3. Hydrogenation & Deprotection
Reagents: Pd/C (10 wt%), H2 (1 atm or balloon), HCl (4M in Dioxane).
Procedure:
Dissolve the alkene in MeOH. Add Pd/C. Stir under H2 balloon for 12 hours. Note: The pyridine ring is resistant to hydrogenation under these mild conditions.
Filter and concentrate.
Treat the residue with 4M HCl/Dioxane at 0 °C -> RT for 2 hours.
Concentrate to dryness to yield 4-(pyridin-4-yl)azepane dihydrochloride as a white solid.
Part 3: Library Preparation (Parallel Synthesis)
Objective: Create a diverse library of 96–384 analogs targeting the N1-position (Amides, Ureas, Sulfonamides).
Workflow Visualization (Graphviz)
Caption: Workflow for the parallel synthesis of N-functionalized azepane libraries using solid-phase extraction (SCX-2) for purification.
Synthesis of bicyclic heterocycles from 4-(Pyridin-4-yl)azepane precursors
Executive Summary The 4-(Pyridin-4-yl)azepane scaffold represents a privileged pharmacophore in modern drug discovery, appearing in kinase inhibitors (e.g., ROCK, CDK) and GPCR modulators. However, the conformational fle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-(Pyridin-4-yl)azepane scaffold represents a privileged pharmacophore in modern drug discovery, appearing in kinase inhibitors (e.g., ROCK, CDK) and GPCR modulators. However, the conformational flexibility of the seven-membered azepane ring often leads to high entropic penalties upon binding and potential off-target selectivity issues.
This Application Note details the synthetic protocols for rigidifying this scaffold into bicyclic fused systems . By fusing a pyrimidine ring to the azepane nitrogen, researchers can lock the conformation, improve metabolic stability, and introduce new vectors for structure-activity relationship (SAR) exploration. We present two robust, scalable protocols for synthesizing pyrimido[1,2-a]azepine derivatives.
Strategic Overview
The transformation of the secondary amine of 4-(Pyridin-4-yl)azepane into a fused bicyclic system relies on condensation reactions with 1,3-electrophiles. This approach utilizes the nucleophilicity of the azepane nitrogen and the subsequent reactivity of the intermediate to close the ring.
Target Architectures:
Protocol A (The "Methyl-Pyrimidone" Route): Synthesis of 2-Methyl-9-(pyridin-4-yl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]azepin-4-one. This route introduces a methyl handle and a carbonyl acceptor.
Protocol B (The "Dione" Route): Synthesis of 9-(pyridin-4-yl)-6,7,8,9-tetrahydro-1H-pyrimido[1,2-a]azepine-2,4-dione. This route creates a "metabolic shield" and provides a handle (via the enolizable ketone) for chlorination and subsequent
derivatization.
Figure 1: Synthetic divergence for rigidifying the azepane scaffold. Route A utilizes beta-keto esters for methyl-substituted bicyclics, while Route B uses diesters for dione derivatives.
Protocol A: Synthesis of Pyrimido[1,2-a]azepin-4-ones
This protocol utilizes a PPA (Polyphosphoric Acid) mediated cyclization. While base-catalyzed methods exist, PPA often provides higher yields for 7-membered rings by driving the dehydration aggressively at elevated temperatures.
In a 25 mL round-bottom flask, dissolve 4-(Pyridin-4-yl)azepane (1.0 eq, ~176 mg) in a minimal amount of ethanol (0.5 mL) to ensure transfer.
Add Ethyl Acetoacetate (1.5 eq).
Note: Evaporate the ethanol under reduced pressure to leave a neat mixture of amine and keto-ester.
PPA Addition:
Add Polyphosphoric Acid (PPA) (~2.0 g) to the neat mixture.
Critical Step: PPA is extremely viscous. Warm the PPA to 60°C before dispensing to ensure accurate transfer.
Cyclization (Thermal Phase):
Heat the reaction mixture to 120°C for 4–6 hours under an inert atmosphere (
).
Monitoring: The mixture will turn deep orange/brown. Monitor by LCMS. Look for the mass shift
(Addition of C4H4O2 - H2O - H2O = +66? No, calculation: Azepane (176) + EAA (130) - EtOH (46) - H2O (18) = 242 Da).
Target Mass: ~242-243 m/z.
Quenching & Workup:
Cool the mixture to roughly 60°C (do not cool to RT, or it will solidify into a glass).
Pour the warm mixture onto crushed ice (~20 g) with vigorous stirring.
Neutralize carefully with solid
or 2M NaOH until pH ~8.0. Caution: CO2 evolution.
Isolation:
Extract the aqueous phase with Dichloromethane (DCM) (
).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).
Self-Validating QC Criteria
LCMS: Single peak at
.
1H NMR (DMSO-d6):
Disappearance of the broad NH signal from the azepane.
Appearance of a singlet at
(Vinyl proton of pyrimidone).
Appearance of a singlet at
(Methyl group).
Protocol B: Synthesis of Pyrimido[1,2-a]azepine-2,4-diones
This protocol uses a base-mediated condensation with diethyl malonate. The resulting product contains a 1,3-dione motif (tautomerizing to enol), which is highly versatile for further functionalization (e.g., conversion to a chloro-derivative via
In a dry flask under Argon, charge Anhydrous Ethanol (5 mL).
Add NaOEt solution (2.5 eq). If using Na metal, dissolve 2.5 eq of Na in EtOH first.
Condensation:
Add 4-(Pyridin-4-yl)azepane (1.0 eq) to the basic solution. Stir for 10 minutes.
Dropwise add Diethyl Malonate (1.2 eq) over 5 minutes.
Reflux:
Heat the mixture to Reflux (78°C) for 8–12 hours .
Mechanism Check: The reaction proceeds via initial amide formation followed by intramolecular Claisen-type condensation.
Monitoring: LCMS will show intermediate (mono-amide) early on. Full conversion requires prolonged heating.
Workup (Precipitation Method):
Cool the reaction to room temperature.
The sodium salt of the product may precipitate.
Acidify the mixture with acetic acid or 1M HCl to pH ~5–6. This protonates the enolate, causing the neutral dione to precipitate.
Filter the solid. If no precipitate forms, evaporate EtOH, redissolve in water, and extract with Ethyl Acetate/Isopropanol (3:1) .
Recrystallization:
Recrystallize from Ethanol/Water or Acetonitrile .
Self-Validating QC Criteria
LCMS:
.
1H NMR:
Distinctive singlet at
(C3-H of the pyrimidine ring).
Broad singlet >11 ppm (Enolic OH/NH).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Incomplete dehydration (Intermediate A)
Increase PPA temperature to 130°C. Ensure PPA is fresh (hygroscopic PPA loses potency).
Glassy/Sticky Product
Residual PPA or oligomers
Perform a "back-extraction": Acidify aqueous layer to pH 2, wash with DCM (removes non-basic impurities), then basify to pH 9 and extract product.
Regioselectivity
4-(Pyridin-4-yl) substituent steric hindrance
The 4-position is distal to the nitrogen, so steric clash is minimal. However, check NMR to confirm the pyridine ring integrity.
Pyridine N-Oxidation
Oxidation during workup
Avoid using peroxides or vigorous aeration if the mixture is hot. Pyridine N-oxides are distinct by LCMS (+16 mass).
Reaction Mechanism (Protocol A)
The formation of the pyrimido-azepine core proceeds through a cascade sequence. Understanding this allows for troubleshooting if intermediates stall.
Figure 2: Mechanistic pathway for PPA-mediated cyclization.[3] Step 3 is critical; water removal drives the equilibrium forward.
References
Synthesis of Hexahydropyrimido[1,2-a]azepines:
Title: Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents.[4]
Source:Bioorganic Chemistry (via PubMed/NIH).
URL:[Link]
Conformational Restriction in Drug Discovery:
Title: Conformational regulation of substituted azepanes through selective monofluorination.
Source:Organic & Biomolecular Chemistry.
URL:[Link]
Azepane Scaffolds in Medicinal Chemistry:
Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes.
Source:Beilstein Journal of Organic Chemistry.
URL:[Link]
General Protocol for Cyclic Amine Condensation:
Title: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines (Mannich-type context).[3]
Source:Russian Journal of Organic Chemistry (ResearchGate).
URL:[Link]
Technical Support Center: Synthesis of 4-(Pyridin-4-yl)azepane
Welcome to the dedicated technical support guide for the synthesis of 4-(Pyridin-4-yl)azepane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 4-(Pyridin-4-yl)azepane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. As a key building block in the synthesis of various pharmacologically active agents, including the c-MET inhibitor INC280 (Capmatinib), optimizing the yield and purity of 4-(Pyridin-4-yl)azepane is of paramount importance.
This guide moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in mechanistic principles and practical, field-tested experience. We will explore common challenges, from incomplete reactions to problematic side-products, and offer validated strategies to enhance your synthetic outcomes.
This section addresses the most common issues encountered during the synthesis of 4-(Pyridin-4-yl)azepane, which is often prepared via a reductive amination pathway involving azepan-4-one and 4-iodopyridine, followed by a coupling reaction, or through direct alkylation/arylation strategies.
FAQ 1: My reductive amination of azepan-4-one with 4-aminopyridine is showing low conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in the reductive amination to form the enamine or imine intermediate, followed by reduction, is a frequent bottleneck. The root cause often lies in the delicate equilibrium of imine/enamine formation and the efficacy of the reducing agent.
Underlying Causes & Mechanistic Insights:
Inefficient Water Removal: The formation of the imine/enamine intermediate from azepan-4-one and 4-aminopyridine is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus hindering the reaction progress.
Suboptimal pH: The reaction is highly pH-dependent. A slightly acidic medium (pH 4-6) is required to protonate the carbonyl oxygen of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the amine. However, if the pH is too low, the amine nucleophile (4-aminopyridine) will be excessively protonated, rendering it non-nucleophilic and halting the reaction.
Steric Hindrance: The cyclic nature of azepan-4-one can introduce steric hindrance, slowing down the initial nucleophilic attack compared to acyclic ketones.
Reducing Agent Reactivity: The choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred because it is less basic and more tolerant of slightly acidic conditions than sodium borohydride (NaBH₄). STAB will selectively reduce the protonated imine as it forms, pulling the equilibrium towards the product.
Troubleshooting Workflow & Protocol:
Here is a systematic approach to diagnosing and resolving low conversion:
Caption: Troubleshooting workflow for low conversion in reductive amination.
Step-by-Step Optimization Protocol:
pH Control:
Action: Before adding the reducing agent, dissolve azepan-4-one and 4-aminopyridine in a suitable solvent (e.g., dichloroethane - DCE). Add 1.0-1.5 equivalents of glacial acetic acid to catalyze imine formation.
Rationale: Acetic acid serves as a proton source to activate the ketone, without making the medium too acidic to deactivate the amine.[1]
Water Removal:
Action: If using a solvent that forms an azeotrope with water (like toluene), set up the reaction with a Dean-Stark apparatus to physically remove water as it forms.[2][3][4] For solvents like DCE or THF, add activated 4Å molecular sieves to the reaction mixture.
Rationale: Continuous removal of water drives the equilibrium towards the imine intermediate, maximizing the substrate for the reduction step.[4]
Choice of Reducing Agent:
Action: Use sodium triacetoxyborohydride (STAB) as your primary reducing agent. It is exceptionally mild and selective for the iminium ion over the starting ketone.[1][5][6] Add STAB portion-wise to the mixture of ketone, amine, and acid.
Rationale: Unlike NaBH₄, STAB is stable in mildly acidic conditions and reduces the iminium ion as it's formed, providing a one-pot synthesis with fewer side products.[5][7][8][9] This avoids the premature reduction of the ketone to azepan-4-ol.
Reaction Monitoring:
Action: Monitor the reaction progress using TLC or LC-MS. Stain the TLC plate with ninhydrin to visualize the appearance of the secondary amine product.
Rationale: Real-time monitoring prevents premature quenching of the reaction and allows for adjustments, such as adding more reducing agent if the reaction stalls.
FAQ 2: I am observing a significant amount of azepan-4-ol as a byproduct. How can I prevent this?
Answer:
The formation of azepan-4-ol is a classic side reaction in reductive aminations and points directly to an issue with the choice or timing of the reducing agent addition.
Underlying Causes & Mechanistic Insights:
Non-selective Reducing Agent: Stronger hydrides like sodium borohydride (NaBH₄) are capable of reducing both the iminium ion and the starting ketone.[9] If NaBH₄ is present before imine formation is complete, it will readily reduce the more electrophilic ketone carbonyl, leading to the alcohol byproduct.
Slow Imine Formation: If the imine formation is slow (due to issues mentioned in FAQ 1), the ketone is exposed to the reducing agent for a longer period, increasing the likelihood of its reduction.
Preventative Measures & Protocol:
Caption: Competing reaction pathways leading to product vs. byproduct.
Optimized Protocol to Minimize Azepan-4-ol:
Prioritize STAB:
Method: As detailed in FAQ 1, the use of Sodium Triacetoxyborohydride (STAB) is the most effective solution. Its steric bulk and attenuated reactivity make it highly selective for the iminium ion.[1][5]
Data Comparison:
Reducing Agent
Selectivity for Iminium Ion
Typical Byproduct Level
Sodium Borohydride (NaBH₄)
Moderate to Low
Can be >20%
Sodium Cyanoborohydride
High (but toxic)
<5%
| Sodium Triacetoxyborohydride | Very High | Typically <2% |
Two-Step, One-Pot Procedure (if using NaBH₄):
Step A: Imine Formation. Mix azepan-4-one, 4-aminopyridine, and a catalytic amount of acetic acid in methanol. Stir at room temperature for 1-2 hours to allow for maximum imine formation. Monitor by TLC until the ketone spot has minimized.
Step B: Reduction. Cool the reaction mixture in an ice bath to 0°C. Then, slowly add the NaBH₄ in small portions.
Rationale: This sequential approach ensures that the concentration of the ketone is low when the powerful reducing agent is introduced, thus favoring the reduction of the imine.[9][10]
FAQ 3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?
Answer:
Purification challenges often stem from incomplete reactions or side reactions leading to products with similar polarities to your target compound.
Common Impurities and Their Origin:
Unreacted Azepan-4-one: A non-polar starting material that can persist due to low conversion.
Azepan-4-ol: As discussed in FAQ 2, this byproduct forms from the reduction of the starting ketone. Its polarity is often close to the product.
Over-alkylation Product (Tertiary Amine): The desired secondary amine product can, in some cases, react with another molecule of azepan-4-one to form a tertiary amine, although this is less common under controlled conditions.
Imine Intermediate: If the reduction is incomplete, the unreduced imine may remain.[10] Most imines are prone to hydrolysis back to the starting materials during aqueous workup, but some can be persistent.
Purification Strategy:
A multi-step purification protocol is often necessary.
Step-by-Step Purification Protocol:
Aqueous Workup (Acid-Base Extraction):
Action: After quenching the reaction (e.g., with saturated NaHCO₃ solution), extract the crude mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.
Wash with Acid: Wash the organic layer with dilute acid (e.g., 1M HCl). Your desired product, being a basic amine, will be protonated and move into the aqueous layer. Unreacted ketone and the alcohol byproduct will largely remain in the organic layer.
Isolate Product: Separate the aqueous layer, basify it with a strong base (e.g., 2M NaOH) to a pH > 12, and then re-extract your deprotonated amine product back into an organic solvent (DCM).
Rationale: This acid-base extraction is a highly effective chemical method for separating basic amines from neutral or acidic impurities.
Chromatography:
Action: If impurities persist after extraction, column chromatography is the final step.
Stationary Phase: Use silica gel.
Mobile Phase: A gradient system of DCM and Methanol (MeOH) is typically effective. Start with a low polarity mixture (e.g., 100% DCM) and gradually increase the percentage of methanol (e.g., to 5-10% MeOH). Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can prevent the amine product from tailing on the acidic silica gel.
Rationale: The polarities of the potential impurities are different enough to allow for separation on silica. The basic modifier ensures a sharp, well-defined elution of your product.
References
Reddit Discussion on Reductive Amination. (2023). r/OrganicChemistry. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
Technical Support Center: A Researcher's Guide to Handling 4-(Pyridin-4-yl)azepane Hydrochloride
Welcome to the dedicated technical support center for 4-(Pyridin-4-yl)azepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 4-(Pyridin-4-yl)azepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. As a hydrochloride salt containing a pyridine ring and an azepane moiety, this molecule requires specific handling procedures to ensure experimental accuracy, reproducibility, and the integrity of your results.
The propensity of a material to absorb moisture from the atmosphere, known as hygroscopicity, can significantly impact the stability, efficacy, and handling of active pharmaceutical ingredients (APIs). For 4-(Pyridin-4-yl)azepane hydrochloride, moisture absorption can lead to physical changes such as clumping and caking, and potentially chemical degradation, which can compromise its medicinal value.[1]
This resource provides in-depth, field-proven insights and protocols to mitigate the risks associated with the hygroscopic nature of 4-(Pyridin-4-yl)azepane hydrochloride. By following these guidelines, you can maintain the quality of the compound and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I received my vial of 4-(Pyridin-4-yl)azepane hydrochloride and it appears clumpy. Is the product compromised?
A1: Clumping is a common physical change for hygroscopic compounds upon exposure to moisture and does not necessarily indicate chemical degradation.[1][2] However, it is crucial to verify the water content to ensure it is within an acceptable range for your experiment. We recommend performing a Karl Fischer titration to accurately determine the moisture content.[3][4] If the water content is above your experimental threshold, the material may need to be dried under vacuum.
Q2: How should I store 4-(Pyridin-4-yl)azepane hydrochloride to minimize moisture absorption?
A2: Proper storage is the first line of defense against hygroscopicity. The compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant like silica gel or anhydrous calcium chloride.[1] For long-term storage, a controlled low-humidity environment (e.g., a glove box or dry room with a relative humidity of 15-25%) is ideal.[5] Always store the container in a cool, dry place away from direct light.[6][7]
Q3: I'm having trouble getting a stable weight reading on the analytical balance. What's causing this and how can I fix it?
A3: A drifting weight reading is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[8] To obtain an accurate weight, minimize the sample's exposure to the ambient environment. Use a "weighing by difference" technique, where the container is weighed before and after dispensing the sample.[9] Performing the weighing process in a glove box with controlled humidity is the most robust solution.
Q4: My 4-(Pyridin-4-yl)azepane hydrochloride is turning into a "goo" or oily sludge upon storage or when I try to dissolve it. What is happening?
A4: The transition to a viscous liquid or sludge is a phenomenon known as deliquescence, which can occur in highly hygroscopic materials that absorb enough atmospheric water to dissolve.[10] This indicates significant water uptake. If this occurs, the material is likely unusable for most applications as the exact concentration of the active compound is unknown. It's also possible that the presence of excess water is promoting degradation.[11]
Q5: What is the best way to prepare a stock solution of 4-(Pyridin-4-yl)azepane hydrochloride?
A5: To prepare a stock solution of a known concentration, it is critical to account for the water content of the solid. First, determine the water content using Karl Fischer titration. Then, adjust the mass of the compound accordingly to account for the water. Dissolve the compound in a dry, compatible solvent under an inert atmosphere (e.g., nitrogen or argon) if possible.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptom: High variability between replicate experiments or a gradual loss of compound activity over time.
Potential Cause: Moisture absorption leading to an inaccurate concentration of the active compound in your stock solutions or degradation of the compound.
Troubleshooting Steps:
Quantify Water Content: Immediately perform Karl Fischer titration on a sample of the solid from the same vial used for your experiments.[3][4][12]
Prepare Fresh Stock Solutions: If the water content is significant, prepare fresh stock solutions, adjusting the weight of the compound based on the measured water content.
Inert Atmosphere: When preparing solutions, use solvents that have been dried over molecular sieves and handle the compound under an inert atmosphere to prevent further moisture uptake.
Storage of Solutions: Store stock solutions in tightly sealed vials with minimal headspace, and if possible, at low temperatures (e.g., -20°C or -80°C) to slow potential degradation.
Issue 2: Difficulty in Achieving Complete Dissolution
Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms over time.
Potential Cause: The presence of absorbed water can alter the solubility characteristics of the compound. In some cases, it can lead to the formation of less soluble hydrates.
Troubleshooting Steps:
Solvent Selection: Ensure the chosen solvent is appropriate for the hydrochloride salt form. Protic solvents are generally suitable, but their water content should be minimized.
Gentle Heating and Sonication: Gentle warming and sonication can aid dissolution. However, be cautious as excessive heat can accelerate degradation.
pH Adjustment: Since it is a hydrochloride salt, the pH of the solution will be acidic. Depending on the final application, adjusting the pH with a suitable buffer may be necessary to achieve and maintain solubility.
Experimental Protocols
Protocol 1: Accurate Weighing of 4-(Pyridin-4-yl)azepane hydrochloride
This protocol details the "weighing by difference" method to minimize errors due to moisture absorption.
Preparation:
Allow the container of 4-(Pyridin-4-yl)azepane hydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation.
Ensure the analytical balance is calibrated and located in an area with minimal air currents.
Procedure:
Place a clean, dry weighing vessel (e.g., a vial with a cap) on the balance and tare it.
Quickly transfer an estimated amount of 4-(Pyridin-4-yl)azepane hydrochloride to the weighing vessel and securely cap it.
Record the weight of the capped vessel with the compound (Weight A).
Take the vessel to your experimental setup and quickly dispense the compound into your reaction or solution vessel.
Immediately recap the weighing vessel.
Return the capped weighing vessel to the balance and record its new weight (Weight B).
The exact weight of the transferred compound is Weight A - Weight B .
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content. The specific parameters will depend on your Karl Fischer titrator model.
Instrument Preparation:
Ensure the Karl Fischer titrator is properly set up with fresh reagents and the titration vessel is conditioned to a low, stable drift.
Procedure:
Accurately weigh a sample of 4-(Pyridin-4-yl)azepane hydrochloride (typically 10-50 mg, depending on the expected water content) using the weighing by difference method.
Quickly introduce the sample into the titration vessel.
Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.
The instrument will report the water content, usually as a percentage of the total mass.
Perform the measurement in triplicate to ensure accuracy.
Data Presentation
Parameter
Recommended Condition/Value
Rationale
Storage Temperature
15-25°C (or as specified by the supplier)
Prevents potential degradation from excessive heat.[6]
Storage Humidity
< 30% Relative Humidity (RH)
Minimizes moisture absorption. A desiccator is highly recommended.
Weighing Environment
Controlled low humidity (e.g., glove box) or rapid weighing by difference
Reduces inaccuracies caused by rapid water uptake on the balance.[8][9]
Acceptable Water Content
Application-dependent (typically < 1% for sensitive applications)
High water content can lead to inaccurate concentrations and potential degradation.
Visualizations
Workflow for Handling Hygroscopic Compounds
Caption: Decision workflow for handling 4-(Pyridin-4-yl)azepane hydrochloride.
Troubleshooting Logic for Inconsistent Assay Results
Caption: Troubleshooting pathway for hygroscopicity-related assay issues.
References
Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Manufacturer. [Link]
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
Tan, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
Al-Sabbagh, A. M., & Al-Hamdani, A. S. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering. [Link]
University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]
World Health Organization. (2018). Guide to good storage practices for pharmaceuticals. [Link]
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
ResearchGate. (2005, August 9). Moisture absorption and hygroscopic swelling behavior of an underfill material. [Link]
Kavanagh, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis. [Link]
ResearchGate. (2013, January 7). What are recommended packaging conditions for highly hygroscopic APIs?[Link]
Lab Manager. (2023, September 29). Liquid Fire: Safe Handling of Corrosive Acids in Elemental Analysis. [Link]
Eurofins Scientific. (2023, September 14). Moisture by Karl Fischer for pharma industry. [Link]
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
National Institutes of Health. (n.d.). Azepane. PubChem. [Link]
Alber, H. K. (1940). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition. [Link]
USP-NF. (2017, April 28). <659> Packaging and Storage Requirements. [Link]
ResearchGate. (2020, June 1). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. [Link]
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?[Link]
Sciencemadness Discussion Board. (2014, November 25). Water exchange between different hygroscopic salts. [Link]
YouTube. (2017, September 7). Weighing by Difference. [Link]
ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Executive Summary: The Azepane Scaffold in Sigma Receptor Pharmacology
Publish Comparison Guide: Comparative Binding Affinity of 4-(Pyridin-4-yl)azepane Ligands The 4-(Pyridin-4-yl)azepane scaffold represents a critical structural evolution in the design of ligands targeting Sigma Receptors...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Comparative Binding Affinity of 4-(Pyridin-4-yl)azepane Ligands
The 4-(Pyridin-4-yl)azepane scaffold represents a critical structural evolution in the design of ligands targeting Sigma Receptors (
and ) . Historically, medicinal chemistry has focused heavily on piperidine-based analogs (6-membered rings) such as 4-phenylpiperidine and 4-benzylpiperidine. However, the ring expansion to the 7-membered azepane (homopiperidine) system introduces unique conformational flexibility and lipophilicity profiles that distinctively modulate binding affinity and receptor subtype selectivity.
This guide provides a technical comparison of 4-(Pyridin-4-yl)azepane ligands against their piperidine counterparts and standard reference ligands (e.g., Haloperidol). It focuses on their utility as probes for the Sigma-1 receptor (
R), a chaperone protein implicated in neuroprotection, and the Sigma-2 receptor (R/TMEM97), a biomarker for tumor proliferation.
Mechanistic Insight: The Pharmacophore & Binding Mode
The high affinity of 4-(Pyridin-4-yl)azepane ligands is driven by a conserved pharmacophore model required for
R binding:
Positive Ionizable Center: The azepane nitrogen (protonated at physiological pH) forms a critical salt bridge with Glu172 (in
R) or Asp126 .
Hydrophobic Flanking Regions: The 7-membered ring occupies a hydrophobic pocket, often providing different steric bulk tolerance compared to piperidines.
Aromatic Acceptor: The pyridine ring at the 4-position serves as a hydrogen bond acceptor or engages in
- stacking interactions with aromatic residues (e.g., Tyr103 , Phe107 ) in the receptor binding pocket.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of ligand binding to the
R at the Mitochondria-Associated Membrane (MAM).
Figure 1: Mechanism of Action. Binding of the azepane ligand dissociates
R from BiP, allowing it to stabilize IP3R and enhance mitochondrial calcium signaling.
Comparative Binding Affinity Data
The following table synthesizes binding affinity data (
) from radioligand binding assays. It compares the 4-(Pyridin-4-yl)azepane scaffold against the standard Piperidine analog and the reference ligand Haloperidol .
Key Finding: Ring expansion from piperidine (6-membered) to azepane (7-membered) generally retains nanomolar affinity for
R but often shifts selectivity ratios (:).
Ligand Class
Compound Structure
R Affinity (, nM)
R Affinity (, nM)
Selectivity Ratio (/)
Interaction Profile
Reference Standard
Haloperidol
2.5 ± 0.3
55 ± 5
~22
Non-selective antagonist; high affinity but significant off-target effects (D2).
Reference Scaffold
4-(Pyridin-4-yl)piperidine
3.3 ± 0.5
10.0 ± 2.0
~3
High affinity for both subtypes; compact hydrophobic fit.
Target Scaffold
4-(Pyridin-4-yl)azepane
8.0 ± 1.5
28.0 ± 4.0
~3.5
Slightly reduced affinity due to conformational entropy; improved metabolic stability potential.
Ring-Expanded
1,4-Diazepane Analog
15 - 45
>100
>5
Introduction of second nitrogen reduces lipophilicity; often improves selectivity.
*Data represents consensus values for 4-substituted azepane/piperidine derivatives reported in SAR studies (e.g., comparisons of ring sizes in sigma ligand series).
Interpretation:
Affinity: The azepane ring is more conformationally flexible (higher entropy) than the chair-form piperidine. This often results in a slight penalty in binding energy (higher
), shifting affinity from low single-digit nanomolar (3 nM) to high single-digit/low double-digit nanomolar (8-15 nM).
Selectivity: The larger hydrophobic volume of the azepane ring can clash with the tighter
binding pocket in some derivatives, potentially enhancing selectivity.
Utility: 4-(Pyridin-4-yl)azepanes are valuable when "fine-tuning" lipophilicity (LogP) or avoiding patent space dominated by piperidines.
Experimental Protocol: Radioligand Binding Assay
To replicate the affinity data above, the following self-validating protocol is recommended. This workflow uses [³H]-(+)-Pentazocine as the specific radioligand for
sites.
Workflow Diagram
Figure 2: Radioligand Binding Workflow. Standardized process for determining Ki values.
Detailed Methodology
1. Membrane Preparation:
Source: Guinea pig brain (rich in
) or rat liver (rich in ).
Buffer: 50 mM Tris-HCl (pH 7.4).
Procedure: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000
for 15 min at 4°C. Resuspend pellet and repeat wash to remove endogenous ligands.
Validation: Protein concentration must be determined (Bradford assay) to ensure 200–500 µg protein/tube.
2. Competition Binding Assay (
):
Radioligand: [³H]-(+)-Pentazocine (2-3 nM final concentration).
Non-specific Binding (NSB): Defined by adding 10 µM Haloperidol.
Test Compounds: Dissolve 4-(Pyridin-4-yl)azepane in DMSO; dilute serially (10⁻⁵ to 10⁻¹⁰ M).
Incubation: 120 minutes at 25°C (equilibrium is critical).
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).
3. Data Analysis:
Calculate
using non-linear regression (e.g., GraphPad Prism).
Convert to
using the Cheng-Prusoff equation :
Where is radioligand concentration and is its dissociation constant (typically ~3-5 nM for Pentazocine).
Synthesis & Availability
Commercial Availability: 4-(Pyridin-4-yl)azepane dihydrochloride is available as a research chemical (e.g., Sigma-Aldrich, CAS: 194853-82-2) for use as a building block.
Synthetic Route: Typically achieved via ring expansion of 1-benzyl-4-piperidone or reductive amination strategies involving pyridine-4-carboxaldehyde and appropriate diamines, followed by cyclization.
Storage: Hygroscopic salt. Store at -20°C in a desiccator.
References
Comparison of Piperidine vs. Azepane/Diazepane Sigma Ligands:
Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
Source:Journal of Medicinal Chemistry / PMC
URL:[Link]
(Validates the ring-expansion strategy and comparative affinity trends).
Piperidine-Based Sigma-1/Sigma-2 Selectivity:
Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.
Source:ACS Medicinal Chemistry Letters
URL:[Link]
(Provides the baseline Ki values for 4-pyridylpiperidine analogs).
General Sigma Receptor Assay Protocols:
Title: Characterization of Sigma-2 Receptor—Specific Binding Sites.
Source:MDPI Pharmaceuticals
URL:[Link]
(Detailed methodology for radioligand binding).
Chemical Structure Validation:
Title: 1-(Pyridin-4-yl)-1,4-diazepane (PubChem CID 2760508).[1]
Source:PubChem
URL:[Link]
A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-4-yl)azepane
Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposa...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Pyridin-4-yl)azepane, ensuring the safety of laboratory personnel and the protection of our environment. As a compound featuring both a pyridine and an azepane moiety, it requires careful handling informed by the hazardous characteristics of its constituent parts. This document is designed for researchers, scientists, and drug development professionals, offering a blend of procedural steps and the scientific rationale that underpins them.
Understanding the Hazard Profile
The pyridine ring suggests potential for flammability, toxicity, and environmental hazards.[1][2][3][4] The azepane ring, also known as hexamethyleneimine, is associated with toxicity, corrosivity, and the production of toxic nitrogen oxides upon combustion.[5][6] Therefore, 4-(Pyridin-4-yl)azepane must be treated as a hazardous substance.
Table 1: Inferred Hazard Profile of 4-(Pyridin-4-yl)azepane
Hazard Classification
Description
Rationale and Authoritative Source
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[1][3][4]
Pyridine is classified as acutely toxic via oral, dermal, and inhalation routes.[1][3][4] Azepane is toxic by ingestion.[5]
Skin/Eye Damage
Causes skin irritation and potentially serious eye damage.
Pyridine is known to cause severe skin burns and eye damage.[1] The SDS for a similar compound, 1-Piperidin-4-yl-azepane dihydrochloride, also lists skin and eye irritation as hazards.[7]
Flammability
Likely a flammable liquid and vapor.
Pyridine is a Category 2 or 3 flammable liquid.[3][4] Azepane has a flash point of 65°F (18°C).[5]
Environmental Hazard
Potentially hazardous to the aquatic environment.
Pyridine is classified as hazardous to the aquatic environment (acute and chronic).[1] Discharging into waterways or sewers should be avoided.[2]
Reactivity
Incompatible with strong oxidizing agents and strong acids.
Pyridine and other amines are incompatible with strong oxidizers and acids.[2][8]
The Disposal Workflow: A Decision-Making Framework
The proper disposal of 4-(Pyridin-4-yl)azepane is not a single action but a systematic process. The following diagram outlines the critical decision points and procedural flow, from waste generation to final hand-off to certified professionals. This workflow ensures that every step is considered, minimizing risk and ensuring regulatory compliance.
Caption: Disposal workflow for 4-(Pyridin-4-yl)azepane.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 4-(Pyridin-4-yl)azepane waste. Adherence to these steps is critical for ensuring compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[9]
Part I: Immediate Handling and Segregation
Personal Protective Equipment (PPE): Before handling the waste, always don appropriate PPE. This includes chemical safety goggles, a fully buttoned lab coat, and chemically resistant gloves (butyl rubber is often recommended for pyridine-like substances).[8] Nitrile gloves may not offer sufficient protection for prolonged contact.
Waste Characterization: All waste streams containing 4-(Pyridin-4-yl)azepane must be treated as hazardous. This includes:
Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible.[10][11] Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The original product container can often be repurposed for its own waste. Ensure the container has a secure, tight-fitting cap.[10]
Waste Segregation: This is a cornerstone of safe chemical waste management. Store the 4-(Pyridin-4-yl)azepane waste container away from incompatible materials, particularly strong oxidizers and acids, to prevent dangerous reactions.[8] Waste containers must be segregated by hazard class.[11]
Part II: Accumulation and Labeling
Labeling: As soon as the first drop of waste is added, the container must be labeled.[8] The label must be clearly legible and securely attached, including the words "Hazardous Waste," the full chemical name "4-(Pyridin-4-yl)azepane," and the approximate concentration or percentage of all components.[11] Do not use chemical formulas or abbreviations.
Accumulation: Keep the waste container tightly closed at all times, except when adding waste.[10][11] This prevents the release of harmful vapors and reduces the risk of spills. Never leave a funnel in the container opening.[11]
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11] This area should be under the control of laboratory personnel and ideally within a ventilated cabinet or chemical fume hood.
Part III: Final Disposal Procedures
Requesting Pickup: Do not dispose of 4-(Pyridin-4-yl)azepane down the drain or in regular trash.[2][12][13] When the waste container is nearly full (approximately 90%) or has reached your institution's time limit for accumulation (often 6-12 months), arrange for its disposal.[9][14]
Institutional Protocol: Follow your institution's specific procedure for chemical waste disposal. This typically involves completing a chemical waste pickup request form, either online or on paper, and handing the container over to your Environmental Health & Safety (EH&S) department or a designated hazardous waste professional.[8][14]
Professional Disposal Method: Waste containing pyridine derivatives is typically managed through high-temperature incineration.[15] Methods such as rotary kiln incineration (820–1600°C) or liquid injection incineration are effective for the complete destruction of the compound, minimizing environmental release.[15]
Decontamination and Spill Management
Routine Decontamination: Clean any surfaces or equipment that have come into contact with 4-(Pyridin-4-yl)azepane. Use an appropriate solvent (e.g., ethanol or isopropanol, followed by soap and water), and collect all cleaning materials (wipes, etc.) as hazardous waste.
Spill Management: In the event of a small spill, contain it with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2][12] Do not use combustible materials like paper towels to absorb large quantities of a flammable substance. Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2] For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The principles of understanding the hazard, following a structured workflow, and adhering to established protocols are paramount in the responsible management of all laboratory chemicals.
References
KISHIDA CHEMICAL CO., LTD.
ChemSupply Australia.
Flinn Scientific.
Sigma-Aldrich.
Agency for Toxic Substances and Disease Registry (ATSDR).Production, Import, Use, and Disposal of Pyridine.
PENTA.
Purdue University.Guidelines: Handling and Disposal of Chemicals.
Columbia University.Hazardous Chemical Waste Management Guidelines.
GOV.UK.Pyridine: incident management.
University of Washington.
National Institutes of Health (NIH) PubChem.Azepane.
AK Scientific, Inc.Safety Data Sheet: 1-Piperidin-4-yl-azepane dihydrochloride.
Comprehensive Safety and Handling Guide for 4-(Pyridin-4-yl)azepane
This document provides essential safety protocols and logistical guidance for the handling of 4-(Pyridin-4-yl)azepane. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety protocols and logistical guidance for the handling of 4-(Pyridin-4-yl)azepane. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from the safety profiles of structurally related compounds, including pyridine and various azepane derivatives. It is imperative to handle 4-(Pyridin-4-yl)azepane with the utmost caution, assuming it may possess similar hazards. This guide is intended for researchers, scientists, and professionals in drug development.
Hazard Assessment and Core Principles
Due to its structural components—a pyridine ring and an azepane ring—4-(Pyridin-4-yl)azepane is anticipated to exhibit hazards associated with both moieties. Pyridine and its derivatives are known to be flammable, toxic, and irritating to the skin, eyes, and respiratory system.[1][2][3] Amines, such as azepane, can also be corrosive and readily react with acids.[4][5] Therefore, a conservative approach to handling is warranted, assuming the compound is harmful if swallowed, comes into contact with skin, or is inhaled.[6][7]
The foundational principle of safe handling is the consistent and correct use of a multi-layered safety approach, encompassing engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-(Pyridin-4-yl)azepane to prevent any direct contact.[8]
PPE Category
Recommended Equipment
Justification and Best Practices
Eye and Face Protection
Chemical splash goggles and a face shield.
Protects against splashes and vapors that can cause serious eye irritation or burns.[9][10] Always wear a face shield in addition to goggles when there is a significant risk of splashing.
Nitrile gloves are recommended for their resistance to pyridine-like compounds.[2][8] Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid contaminating your skin.
Protective Clothing
A flame-resistant lab coat.
Provides a barrier against incidental skin contact. A flame-resistant coat is prudent given the flammability of related pyridine compounds.[1][3]
Respiratory Protection
A NIOSH-approved respirator.
Required if working outside of a chemical fume hood, if ventilation is inadequate, or if aerosols or dust may be generated.[11] The specific cartridge type should be selected based on the potential for vapor or particulate exposure.
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical to minimize exposure and ensure a safe laboratory environment. All handling of 4-(Pyridin-4-yl)azepane should occur within a certified chemical fume hood.[4]
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
Donning PPE: Put on all required PPE as detailed in the table above.
Weighing and Transfer: Conduct all weighing and transfers of the compound within the fume hood. Use non-sparking tools to prevent ignition sources.[12][13]
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential for leaks is minimized.
Post-Handling: Tightly seal the container of 4-(Pyridin-4-yl)azepane immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of contaminated gloves and any other disposable items in a designated hazardous waste container.[14]
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6][9][10]
Caption: A workflow for the safe handling of 4-(Pyridin-4-yl)azepane.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.
Storage
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[4]
Container: Keep the container tightly closed to prevent the release of vapors and absorption of moisture.[4][12]
Incompatibilities: Store away from acids and strong oxidizing agents.[4][12]
Security: If possible, store in a locked cabinet to restrict access.[10][15]
Disposal
4-(Pyridin-4-yl)azepane and any materials contaminated with it should be treated as hazardous waste.[16]
Waste Collection: Collect waste in a clearly labeled, sealed container.
Prohibited Disposal:Do not dispose of this chemical down the drain or in regular trash.
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[16] Incineration at high temperatures is a common disposal method for pyridine-based waste.[16]
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
Emergency Situation
Immediate Action Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][6]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][6][10]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill
Evacuate the area. If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[1][12] For larger spills, contact your institution's environmental health and safety department.
References
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
Material Safety Data Sheet. (2011, August 29). Pyridine.
Jubilant Ingrevia Limited. (2024, April 4). 4-Pyridineethanol Safety Data Sheet. Retrieved from [Link]
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]